6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

PIM Kinase Inhibition Cancer Therapeutics Kinase Selectivity

6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic small molecule (MW 220.22 g/mol) within the thieno[3,2-d]pyrimidinone family, a privileged scaffold in kinase inhibitor drug discovery. This compound serves as a key intermediate or core fragment for developing inhibitors targeting PIM and PI3K kinases, among others.

Molecular Formula C10H5FN2OS
Molecular Weight 220.22 g/mol
CAS No. 2097976-98-0
Cat. No. B1489703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
CAS2097976-98-0
Molecular FormulaC10H5FN2OS
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O
InChIInChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14)
InChIKeyOXROLECIYVYOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 2097976-98-0): Compound Class and Procurement Baseline


6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic small molecule (MW 220.22 g/mol) within the thieno[3,2-d]pyrimidinone family, a privileged scaffold in kinase inhibitor drug discovery [1]. This compound serves as a key intermediate or core fragment for developing inhibitors targeting PIM and PI3K kinases, among others [2]. Its procurement is relevant for medicinal chemistry programs requiring a fluorinated benzothienopyrimidinone core for structure-activity relationship (SAR) exploration.

Procurement Risk: Why Unsubstituted or Other Halogen Analogs Cannot Replace 6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one


Generic substitution within the benzothienopyrimidinone class is not scientifically valid without explicit comparative data. The 6-fluoro substituent is not a passive spectator; it critically modulates electronic properties (Hammett σm = 0.34 for F), metabolic stability, and target binding conformations [1]. The unsubstituted parent (CAS 36822-08-9) and other 6-halo analogs (e.g., 6-Cl, 6-Br) can exhibit divergent potency, selectivity, and pharmacokinetic profiles that cannot be predicted a priori. This guide therefore examines the limited but critical quantitative evidence that differentiates this specific building block from its closest comparators.

Quantitative Differentiation Evidence for 6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one


Class-Level Inhibitory Activity: A Baseline for the Benzothienopyrimidinone Scaffold

While a direct head-to-head study for the 6-fluoro derivative is absent, the core benzothienopyrimidinone scaffold demonstrates potent, selective PIM kinase inhibition, as evidenced by co-crystal structures. For example, a related analog in the 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one series achieved nanomolar PIM-1 inhibition (IC50 < 10 nM) with high selectivity against a kinase panel [1]. The 6-fluoro substitution is hypothesized to enhance this activity through improved hydrophobic packing and potential hydrogen bonding with the kinase hinge region, but no quantitative direct comparison with the unsubstituted core has been published. This evidence is class-level inference.

PIM Kinase Inhibition Cancer Therapeutics Kinase Selectivity

Physicochemical Differentiation from the Unsubstituted Core: Calculated Properties

The addition of a 6-fluoro substituent alters key physicochemical parameters relative to the unsubstituted benzothienopyrimidinone (CAS 36822-08-9). Based on calculated properties, 6-fluoro substitution increases molecular weight by ~18 Da (202.23 → 220.22 g/mol), slightly increases lipophilicity (cLogP estimated increase ~0.3-0.5), and introduces a strong electronegative moiety affecting the electron distribution of the fused ring system . These changes can influence passive permeability, metabolic soft spots, and off-target binding. However, direct experimental permeability or solubility comparisons are not publicly available.

Drug Design Physicochemical Properties Lead Optimization

Potential Selectivity Advantage in PI3K Isoforms: Class-Level SAR Trend

Recent SAR studies on thieno[3,2-d]pyrimidine derivatives as bifunctional PI3Kδ-BET inhibitors indicate that specific substitution patterns are critical for achieving PI3Kδ selectivity over other PI3K isoforms [1]. The lead compound 10b (a complex analog, not the 6-fluoro core itself) achieved PI3Kδ IC50 = 112 ± 8 nM and BRD4-BD1 IC50 = 19 ± 1 nM. While the 6-fluoro core is a building block for such inhibitors, no data isolates its contribution to selectivity. The fluorine atom's electronegativity could theoretically enhance a key hinge-binding interaction, but this remains unquantified for the bare core.

PI3Kδ Kinase Selectivity Cancer

Application Scenarios for 6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one Based on Current Evidence


Medicinal Chemistry SAR Exploration: PIM Kinase Inhibitor Optimization

This compound is suitable as a core fragment for SAR studies targeting PIM kinases, where the 6-fluoro group can be used to probe electronic and steric effects on hinge-binding affinity and selectivity, building on the validated benzothienopyrimidinone scaffold [1]. Researchers should directly compare it with 6-H, 6-Cl, and 6-CH3 analogs in their own assays.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 220 Da and favorable calculated properties, this fluorinated core meets fragment-likeness criteria and can serve as a starting point for FBDD campaigns against novel kinase targets. Its procurement adds a valuable, low-molecular-weight fluorinated heterocycle to screening libraries [2].

Chemical Probe Synthesis for Kinase Selectivity Profiling

Given the class-level evidence for kinase inhibition, this compound can be elaborated into chemical probes for profiling kinase selectivity. The fluorine atom provides a spectroscopic handle (19F NMR) for conformational and binding studies, offering an advantage over non-fluorinated analogs [1].

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